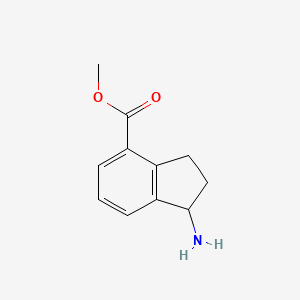

methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

CAS No.: 1273664-66-6

Cat. No.: VC2678943

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1273664-66-6 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate |

| Standard InChI | InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4,10H,5-6,12H2,1H3 |

| Standard InChI Key | KLNIPXIUYFAARZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC2=C1CCC2N |

| Canonical SMILES | COC(=O)C1=CC=CC2=C1CCC2N |

Introduction

Chemical Identity and Structural Characteristics

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a bicyclic organic compound characterized by its indene ring system with an amino substituent at position 1 and a methyl carboxylate group at position 4. The compound is registered in chemical databases with the PubChem CID 55272680 and CAS number 1273664-66-6 . This compound combines aromatic and aliphatic structural elements, featuring a partially saturated five-membered ring fused to a benzene ring. The presence of both an amine group and a carboxylic ester provides this molecule with unique reactivity patterns and chemical properties that distinguish it from other indene derivatives.

The chemical is also known by several synonyms including "1H-Indene-4-carboxylic acid, 1-amino-2,3-dihydro-, methyl ester" as well as database-specific identifiers such as MFCD18650505 and SCHEMBL21471350 . These alternative nomenclatures reflect different systems for cataloging and identifying chemical compounds across various chemical databases and repositories.

Molecular Structure

The molecular structure of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate consists of a benzene ring fused to a five-membered ring containing an sp³ hybridized carbon at position 1, which bears the amino group. The 2,3-positions indicate the saturated portion of the indene framework, while the carboxymethyl group is attached to the benzene portion at position 4. This structural arrangement creates a unique three-dimensional configuration that influences the compound's physical properties and reactivity patterns.

Physical and Chemical Properties

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate possesses specific physicochemical properties that are important for understanding its behavior in various chemical environments and applications. Based on the available data, this section outlines the key physical and chemical characteristics of this compound.

Basic Physical Properties

The compound has a molecular weight of 191.23 g/mol as calculated by computational methods . This relatively low molecular weight contributes to its potential utility in various chemical applications where smaller molecular entities are preferred. The molecule contains a specific arrangement of atoms represented by the molecular formula C₁₁H₁₃NO₂, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the structure.

Computed Chemical Properties

Analysis of the compound's properties using computational chemistry approaches reveals several important characteristics:

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 191.23 g/mol | PubChem 2.1 |

| XLogP3-AA | 1.1 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |

The XLogP3-AA value of 1.1 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is significant for predicting the compound's behavior in biological systems and its potential application in medicinal chemistry. The presence of one hydrogen bond donor (the amino group) and three hydrogen bond acceptors (the amino nitrogen and the two oxygens in the carboxyl group) provides the molecule with specific interaction capabilities that can influence its binding properties with various biological targets or chemical reagents.

Related Derivatives and Salt Forms

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate can exist in various forms, including as the free base described above and as salt derivatives that modify its properties for specific applications.

Hydrochloride Salt Form

A significant derivative of this compound is its hydrochloride salt, methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride, which has been assigned PubChem CID 67546290 and CAS number 2102410-29-5 . This salt form has a higher molecular weight of 227.69 g/mol compared to the free base form, reflecting the addition of HCl to the molecule . The formation of the hydrochloride salt typically enhances water solubility while potentially altering other physicochemical properties such as melting point, crystallinity, and stability.

Salt formation is a common strategy in pharmaceutical development to improve properties like solubility, stability, and bioavailability. The hydrochloride salt of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate represents an important derivative that may offer advantages in certain applications where the properties of the free base are suboptimal.

Structural Isomers

Several structural isomers of the target compound exist, differing in the position of the carboxylate group on the indene ring system:

-

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (PubChem CID 13953784), which has the carboxylate group at position 1, sharing its location with the amino group .

-

(S)-methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate (PubChem CID 59460662), which features the carboxylate group at position 5 of the indene system and exists as a specific stereoisomer with the S configuration .

These structural isomers share the same molecular formula and weight (191.23 g/mol) as the target compound but differ in the spatial arrangement of their functional groups, leading to potentially significant differences in their chemical properties and biological activities.

Comparison with Related Indene Derivatives

To better understand the distinctive properties of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate, it is valuable to compare it with structurally related compounds that differ in the position of functional groups.

Comparative Analysis of Regioisomers

The table below compares key properties of methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate with its positional isomers:

| Property | 4-Carboxylate Isomer | 1-Carboxylate Isomer | 5-Carboxylate Isomer (S) |

|---|---|---|---|

| PubChem CID | 55272680 | 13953784 | 59460662 |

| CAS Number | 1273664-66-6 | 90104-36-2 | 903557-36-8 |

| Molecular Weight | 191.23 g/mol | 191.23 g/mol | 191.23 g/mol |

| XLogP3-AA | 1.1 | 1.1 | Not explicitly stated |

| H-Bond Donors | 1 | 1 | Not explicitly stated |

| H-Bond Acceptors | 3 | 3 | Not explicitly stated |

| Creation Date in PubChem | 2012-01-24 | 2007-02-08 | 2012-08-20 |

| Last Modified | 2025-04-05 | 2025-04-05 | 2025-03-01 |

This comparison illustrates that while these compounds share the same molecular formula and weight, their different structural arrangements may lead to subtle differences in physical properties, reactivity patterns, and potential applications. The similar XLogP3-AA values for the 4-carboxylate and 1-carboxylate isomers suggest comparable lipophilicity profiles, but other molecular interactions would likely differ based on the spatial arrangement of functional groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume